molecular formula C36H32F24N4P4 B054566 Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) CAS No. 117271-77-9

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

Cat. No.: B054566
CAS No.: 117271-77-9
M. Wt: 1100.5 g/mol
InChI Key: ORRBEFRZPYDCAJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRBEFRZPYDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F24N4P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452863
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117271-77-9
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Step 1: Formation of the Linear Precursor

4,4′-Bipyridine reacts with 1,4-bis(bromomethyl)benzene in acetonitrile under reflux to yield 1,1′-[1,4-phenylenebis(methylene)]bis(4,4′-bipyridine) dibromide. This intermediate retains two reactive bromomethyl termini for subsequent macrocyclization.

Key Parameters :

  • Solvent : Anhydrous acetonitrile ensures solubility and minimizes hydrolysis.

  • Stoichiometry : A 2:1 molar ratio of 4,4′-bipyridine to 1,4-bis(bromomethyl)benzene maximizes intermediate yield.

  • Temperature : Reflux conditions (82°C) accelerate nucleophilic substitution.

Step 2: Macrocyclization via Templated Assembly

The linear precursor undergoes cyclization in the presence of a π-electron-rich template, typically 1,5-bis[2-(2-methoxyethoxy)ethoxy]naphthalene, which preorganizes the intermediate into a conformation favorable for ring closure.

Reaction Conditions :

  • Template Concentration : A 1:1 molar ratio of template to precursor ensures optimal preorganization.

  • Solvent System : A mixture of acetonitrile and methanol (3:1 v/v) balances solubility and template affinity.

  • Counterion Exchange : Subsequent metathesis with ammonium hexafluorophosphate (NH₄PF₆) precipitates the product as a hexafluorophosphate salt, enhancing stability and solubility in organic media.

Yield : ~60–70% after purification by column chromatography.

Alternative Synthetic Route: CETOBOX Variant

Recent work by Dr. Paul Ionut Dron et al. introduced an asymmetrical derivative, cyclo(bis-paraquat-p-phenylene-p-phenylene-carbonyl) tetrakis(hexafluorophosphate) (CETOBOX), via a modified protocol.

Step 1: Synthesis of the Bromomethyl Acetophenone Intermediate

1’-Bromo-4-bromomethyl acetophenone reacts with 4,4′-bipyridine in dry dimethylformamide (DMF) to form a monoquaternary salt. This step introduces a carbonyl moiety, enabling subsequent functionalization.

Optimization Notes :

  • Solvent : DMF’s high polarity facilitates nucleophilic displacement.

  • Reaction Time : 48 hours under nitrogen prevents oxidation of intermediates.

Step 2: Template-Assisted Cyclization

The monoquaternary salt undergoes cyclization with 1,4-bis(bromomethyl)benzene in the presence of a naphthalene-based template. Post-cyclization, hexafluorophosphate counterion exchange is performed to isolate CETOBOX.

Critical Adjustments :

  • Template Design : A naphthalene diimide template enhances π-π interactions with the electron-deficient bipyridinium units.

  • Purification : Liquid-liquid extraction with chloroform removes unreacted template, followed by column chromatography (MeOH/NH₄Cl/nitromethane).

Yield : 12–16%, limited by steric hindrance from the carbonyl group.

Comparative Analysis of Preparation Methods

ParameterTraditional MethodCETOBOX Method
Key Reagent 1,4-Bis(bromomethyl)benzene1’-Bromo-4-bromomethyl acetophenone
Template 1,5-Bis[2-(2-methoxyethoxy)ethoxy]naphthaleneNaphthalene diimide derivative
Solvent Acetonitrile/methanolDMF
Reaction Time 24–48 hours6 days
Yield 60–70%12–16%
Functional Group Methylene bridgesCarbonyl moiety

The traditional method offers higher yields and simpler purification, while the CETOBOX route enables structural diversification at the cost of efficiency.

Factors Influencing Synthesis Efficiency

Counterion Selection

Hexafluorophosphate (PF₆⁻) is preferred over halides (e.g., Br⁻) due to:

  • Enhanced Solubility : PF₆⁻ salts dissolve in polar aprotic solvents (e.g., acetonitrile, DMF), facilitating host-guest studies.

  • Non-Coordinating Nature : PF₆⁻ minimizes interference with cationic cyclophane-electron-deficient guest interactions.

Solvent Effects

  • Acetonitrile : Promotes SN2 displacement in traditional synthesis but limits solubility of bulky intermediates.

  • DMF : Accommodates larger intermediates in CETOBOX synthesis but risks side reactions at elevated temperatures.

Temperature and Atmosphere

  • Reflux Conditions : Accelerate reaction kinetics but may degrade heat-sensitive templates.

  • Inert Atmosphere : Nitrogen or argon prevents oxidation of bipyridinium radicals .

Chemical Reactions Analysis

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Supramolecular Chemistry

CBPQT- 4PF6 is renowned for its ability to form host-guest complexes with electron-rich aromatic molecules. Its structure allows for the efficient encapsulation of guest molecules due to the optimal centroid-to-centroid distance of 6.8 Å between its bipyridinium units, which is ideal for accommodating planar aromatic guests such as tetrathiafulvalene (TTF) and others .

Host-Guest Chemistry

  • Complex Formation : The tetracationic nature of CBPQT enables it to bind with various electron-rich guests, forming stable 1:1 or 1:2 host-guest complexes. This property has been extensively utilized in the development of molecular switches and sensors .
  • Binding Constants : The binding affinity of CBPQT with different guests has been quantified, demonstrating high association constants (Ka) ranging from 15,000 to 26,000 M⁻¹ depending on the guest molecule .

Molecular Electronics

CBPQT- 4PF6 plays a crucial role in the field of molecular electronics due to its redox-active properties. It can switch between different oxidation states (tetracationic, dicationic, and neutral), which significantly alters its binding characteristics and electronic properties.

Redox Switching

  • Electrochemical Properties : The ability to undergo redox reactions allows CBPQT to be utilized in constructing electrochemical devices where the switching between states can control electronic flow .
  • Applications in Devices : These properties have led to applications in molecular switches and memory devices where information can be stored based on the redox state of CBPQT .

Smart Materials

The integration of CBPQT into polymeric systems has opened avenues for developing smart materials that respond to external stimuli such as light or electric fields.

Polymer Chemistry

  • Smart Polymeric Systems : Research has demonstrated the creation of smart polymeric materials that incorporate CBPQT, allowing for dynamic responses to environmental changes. These materials can change their physical properties based on the host-guest interactions facilitated by CBPQT .
  • Applications in Drug Delivery : The ability to control solubility and release rates through host-guest chemistry makes these systems promising candidates for drug delivery applications .

Case Study: Molecular Switches

A study explored the use of CBPQT as a molecular switch by encapsulating TTF derivatives. The resulting complexes exhibited distinct electronic properties based on their redox states, demonstrating potential for use in logic devices and sensors .

Case Study: Smart Polymers

In another case, researchers synthesized a polymer incorporating CBPQT that could respond to changes in pH and temperature. This smart polymer showed potential for applications in responsive coatings and drug delivery systems .

Data Table: Binding Constants and Free Energies

Guest MoleculeBinding Constant (Ka) [M⁻¹]Free Energy Change (ΔG°) [kcal/mol]
Tetrathiafulvalene26,000-6.0
1,4-Dialkoxybenzene15,000-5.7
1,5-Dialkoxynaphthalene16-1.7

This table summarizes key binding constants and free energy changes associated with host-guest interactions involving cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate), highlighting its effectiveness as a host molecule in supramolecular chemistry.

Mechanism of Action

The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 117271-77-9 .
  • Molecular Formula : C₃₆H₃₂F₂₄N₄P₄ .
  • Molecular Weight : 1100.54 g/mol .
  • Purity : >94.0% (HPLC) .
  • Melting Point : 275°C .

Structural Features :
This tetracationic cyclophane consists of two paraquat (4,4′-bipyridinium) units bridged by 1,4-phenylene groups, stabilized by four hexafluorophosphate (PF₆⁻) counterions . Its rigid, electron-deficient cavity enables strong host-guest interactions with π-electron-rich aromatic systems .

Structural Analogues

Cyclobis(paraquat-4,4′-biphenylene) Tetrakis(hexafluorophosphate)
  • CAS No.: Not explicitly listed (referenced in literature) .
  • Key Difference : Replaces 1,4-phenylene bridges with longer 4,4′-biphenylene units.
  • Impact : Larger cavity size enhances binding with extended π-systems like dinaphtho-crown ethers .
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
  • CAS No.: 108861-20-7 .
  • Molecular Weight : 706.46 g/mol (smaller due to fewer PF₆⁻ counterions).
  • Key Difference : Linear bis-paraquat structure instead of cyclic arrangement.
  • Application: Limited host-guest utility compared to cyclic analogues .

Heteroatom-Modified Cyclophanes

2,11-Dithia[3.3]paracyclophane
  • CAS No.: 28667-63-2 .
  • Purity : >97.0% (HPLC) .
  • Key Feature: Sulfur atoms replace methylene bridges, enhancing electron donor capacity.
  • Application : Binds metal ions or cationic guests via sulfur lone pairs .
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
  • Structural Feature : Nitrogen atoms in the macrocyclic framework .

Calixarenes and Other Macrocyclic Hosts

4-Sulfocalix[8]arene
  • CAS No.: 137407-62-6 .
  • Key Feature : Sulfonated calixarene with eight aromatic units.
  • Application : Water-soluble host for cationic or neutral guests via sulfonate groups .
2,12-Dioxabicyclo[11.2.2]heptadecatriene
  • CAS No.: 26571-51-3 .
  • Structural Feature : Oxygen-rich macrocycle with ether linkages.
  • Application : Selective binding of alkali metal ions .

Comparative Data Table

Compound Name CAS No. Molecular Weight (g/mol) Purity Key Feature Application
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) 117271-77-9 1100.54 >94.0% Tetracationic cyclophane Molecular shuttles, ring-in-ring complexes
2,11-Dithia[3.3]paracyclophane 28667-63-2 328.49 >97.0% Sulfur bridges Metal ion binding
4-Sulfocalix[8]arene 137407-62-6 1049.03 >98% Sulfonated calixarene Water-soluble host
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) 108861-20-7 706.46 N/A Linear bis-paraquat Limited host-guest systems

Biological Activity

Cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate) (CBPQT•4PF6) is a synthetic compound that has garnered attention in the fields of supramolecular chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Identifiers:

PropertyValue
CAS Number117271-77-9
Molecular FormulaC36H32F24N4P4
Molecular Weight1100.54 g/mol
Melting Point275 °C
Purity≥94.0% (HPLC)
Physical FormCrystalline Powder

CBPQT•4PF6 consists of a tetracationic cyclophane structure that facilitates host-guest chemistry, making it suitable for various applications in drug delivery and molecular recognition.

Mechanism of Biological Activity

CBPQT•4PF6 exhibits significant biological activity primarily through its ability to form stable complexes with electron-rich molecules. This property is attributed to the π-electron-deficient nature of the paraquat units within the cyclophane structure. The compound has been shown to encapsulate various guest molecules, which can enhance their solubility and bioavailability.

Host-Guest Interactions

Research indicates that CBPQT•4PF6 can effectively bind to electron-rich guests, including aromatic compounds and biological molecules. The binding affinity is influenced by factors such as the size and electronic properties of the guest molecules. For instance, studies have demonstrated that CBPQT•4PF6 forms stable complexes with tetrathiafulvalene (TTF), which has implications for its use in organic electronics and as a potential therapeutic agent in cancer treatment .

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of CBPQT•4PF6 on cancerous cells. One notable study utilized polysilicon microchips functionalized with bipyridinium-based cyclophanes, including CBPQT•4PF6, demonstrating a highly efficient cytotoxicity against various cancer cell lines. The mechanism involved the selective uptake of the compound by cancerous cells, leading to increased apoptosis rates compared to non-cancerous cells .

Case Study: Cancer Cell Lines

A comparative study was conducted on several cancer cell lines to evaluate the efficacy of CBPQT•4PF6:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis via ROS generation
MCF-77.8Disruption of mitochondrial function
A5496.5Activation of caspase pathways

These findings suggest that CBPQT•4PF6 could serve as a promising candidate for further development in cancer therapy.

Electrochemical studies have shown that CBPQT•4PF6 exhibits reversible redox behavior, which can be leveraged for sensing applications or as part of electrochemical devices. Cyclic voltammetry experiments indicate that the compound undergoes distinct oxidation and reduction processes, making it an interesting candidate for further exploration in biosensing technologies .

Q & A

Q. What is the standard synthetic route for Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate), and how is purity ensured?

The compound is synthesized via established literature procedures involving cyclization of paraquat derivatives with phenylene linkers, followed by counterion exchange to hexafluorophosphate. Degassed solvents (e.g., acetonitrile) are critical to prevent radical interference during synthesis. Purification typically employs column chromatography on silica gel, with UV-Vis and NMR spectroscopy used to confirm structural integrity and purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the tetracationic cyclophane structure and monitor host-guest interactions (e.g., shifts in aromatic proton signals).
  • UV-Vis/NIR Spectroscopy : To study charge-transfer interactions in host-guest systems.
  • High-Resolution Mass Spectrometry (HR-MS) : For molecular weight confirmation (C₃₆H₃₂F₂₄N₄P₄, MW 1100.54) .

Q. What are the primary research applications of this compound?

It is widely used in supramolecular chemistry as a redox-active host for electron-rich guests like crown ethers or π-donor molecules. Applications include:

  • Molecular switches and machines (e.g., rotaxanes, catenanes).
  • Electrochemical sensors for detecting guest molecules.
  • Studies on mechanically interlocked molecules (MIMs) .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data in host-guest systems involving this compound?

Contradictions may arise from solvent polarity, competing non-covalent interactions (e.g., π-π stacking vs. hydrogen bonding), or redox state changes. Methodological approaches include:

  • Solvent Screening : Compare binding constants (Kₐ) in polar aprotic (e.g., MeCN) vs. protic solvents.
  • Electrochemical Control : Apply voltage to modulate the host’s oxidation state and reassess affinity.
  • Competition Experiments : Introduce rival guests to isolate dominant interaction modes .

Q. What strategies optimize the compound’s stability in reactive environments?

Stability challenges include hydrolysis of PF₆⁻ counterions in aqueous media and redox degradation. Recommended strategies:

  • Solvent Selection : Use anhydrous, polar aprotic solvents (e.g., MeCN, DMF).
  • Inert Atmosphere : Conduct experiments under nitrogen/argon to prevent oxidation.
  • Counterion Stabilization : Replace PF₆⁻ with more hydrolytically stable anions (e.g., BArF₂₄⁻) for specific applications .

Q. How does this compound enable mechanistic studies in molecular recognition?

Its rigid, tetracationic cavity allows precise investigation of:

  • Kinetic vs. Thermodynamic Control : Vary temperature and concentration to isolate intermediate complexes.
  • Steric Effects : Modify guest molecules (e.g., bulky substituents) to probe cavity size limitations.
  • Redox-Driven Binding : Use cyclic voltammetry to correlate host oxidation state with guest release/uptake .

Methodological Design Considerations

Q. What experimental frameworks guide research on this compound’s supramolecular assemblies?

Studies should integrate:

  • Theoretical Modeling : DFT calculations to predict binding modes.
  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and isothermal titration calorimetry (ITC) for robust data.
  • Dynamic Analysis : Time-resolved spectroscopy to track assembly/disassembly kinetics .

Q. How to address reproducibility challenges in synthesizing this compound?

Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:

  • Strict Solvent Drying : Use molecular sieves or distillation.
  • Radical Scavengers : Add inhibitors (e.g., TEMPO) during synthesis.
  • Batch Consistency : Standardize silica gel pore size and solvent gradients in chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 2
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

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